molecular formula C8H8Br2O B1278414 2-Bromo-1-(bromomethyl)-4-methoxybenzene CAS No. 54788-18-0

2-Bromo-1-(bromomethyl)-4-methoxybenzene

Cat. No.: B1278414
CAS No.: 54788-18-0
M. Wt: 279.96 g/mol
InChI Key: ATTFAYYIRHBGME-UHFFFAOYSA-N
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Description

Significance of Aryl Dibromides as Synthetic Intermediates

Aryl dibromides, and more broadly aryl halides, are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of two bromine atoms, as in the case of 2-Bromo-1-(bromomethyl)-4-methoxybenzene, offers the potential for sequential or differential reactivity, enabling the stepwise construction of complex molecular frameworks.

The aryl bromide moiety of this compound can readily undergo transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of various substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This versatility has made aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of the Compound's Role as a Versatile Building Block in Complex Molecular Synthesis

The true synthetic utility of this compound lies in the differential reactivity of its two bromine-containing functional groups. The benzyl (B1604629) bromide is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways) due to the stability of the resulting benzylic carbocation, which is enhanced by the electron-donating methoxy (B1213986) group on the aromatic ring. In contrast, the aryl bromide is relatively unreactive towards nucleophiles under typical conditions but is readily activated by transition metal catalysts for cross-coupling reactions.

This dichotomy in reactivity allows for a programmed, stepwise functionalization of the molecule. For instance, the benzyl bromide can be selectively reacted with a nucleophile, leaving the aryl bromide untouched for a subsequent cross-coupling reaction. This strategic approach is invaluable in the synthesis of complex target molecules where precise control over the introduction of functional groups is paramount.

This compound has been employed in the synthesis of a variety of complex structures, including:

Heterocycles: It serves as a precursor for the synthesis of biologically relevant heterocycles like 2-pyridone. biosynth.com

Pyranones: It is used to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one. sigmaaldrich.com

Sultams: The compound is a key starting material for precursors needed in the synthesis of pentacyclic sultams. sigmaaldrich.com

Coumarins: It participates in the synthesis of 3-(benzylamino)coumarins. sigmaaldrich.com

Poly-arylated Systems: It can be used to generate 1,3,5-tribenzylated products. sigmaaldrich.com

Bioactive Hydrazides: It is a building block in the preparation of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov

Table 1: Chemical Properties of this compound

Property Value
CAS Number 54788-18-0
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
IUPAC Name This compound
Synonyms 2-Bromo-4-methoxybenzyl bromide

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a broad class of molecules that have a significant impact on various scientific disciplines. In medicinal chemistry, the introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of halogens is a common tactic in drug design to enhance therapeutic efficacy.

In materials science, halogenated aromatics are utilized in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The presence of halogens can affect the material's electronic properties, thermal stability, and morphology.

Research into halogenated aromatic compounds also extends to environmental science, where the persistence and bioaccumulation of certain halogenated compounds are of significant concern. Understanding the synthesis and reactivity of these molecules is crucial for developing remediation strategies. This compound, as a polyhalogenated aromatic compound, is situated within this rich and diverse field of study.

Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for compounds like this compound is heavily focused on leveraging their unique reactivity for the efficient construction of complex organic molecules. Advances in transition metal catalysis continue to expand the scope of cross-coupling reactions, enabling the use of increasingly complex and functionalized aryl bromides. Similarly, the development of new nucleophiles and reaction conditions for the substitution of benzyl bromides remains an active area of investigation.

Despite its utility, there are knowledge gaps and areas for further exploration. While the differential reactivity of the aryl and benzyl bromides is a key advantage, achieving perfect selectivity can still be challenging under certain reaction conditions. The development of more robust and highly selective catalytic systems that can distinguish between these two sites with even greater precision would be a significant advancement.

Furthermore, the full potential of this compound in the synthesis of novel materials and bioactive compounds is likely yet to be fully realized. Exploring its application in the synthesis of new classes of ligands for catalysis, functional polymers, and pharmaceutical scaffolds represents a promising avenue for future research. The development of more sustainable synthetic routes to this and similar polyfunctionalized building blocks, minimizing the use of hazardous reagents and solvents, also remains a key objective in green chemistry. The challenges associated with the synthesis of complex polyfunctionalized molecules often lie in the chemoselectivity of reactions, and a deeper understanding of the subtle electronic and steric factors governing the reactivity of each functional group in molecules like this compound will be crucial for its continued and expanded use in organic synthesis. nih.govacs.org

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Br2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFAYYIRHBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442213
Record name 2-bromo-1-bromomethyl-4-methoxybenzene
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-18-0
Record name 2-Bromo-1-(bromomethyl)-4-methoxybenzene
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Record name 2-bromo-1-bromomethyl-4-methoxybenzene
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Record name 2-bromo-1-(bromomethyl)-4-methoxybenzene
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Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Bromomethyl 4 Methoxybenzene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The benzylic bromide at the bromomethyl center is the primary site for nucleophilic attack. This high reactivity is attributed to the stability of the potential benzylic carbocation intermediate that can form in an SN1-type mechanism, or the resonance stabilization of the transition state in an SN2-type pathway. The adjacent phenyl ring effectively delocalizes charge, facilitating the departure of the bromide leaving group. nii.ac.jpresearchgate.net

Alkylation Reactions with Various Nucleophiles

The electrophilic benzylic carbon readily undergoes alkylation with a wide range of carbon-based nucleophiles. These reactions are fundamental for constructing more complex carbon skeletons. Typical nucleophiles include Grignard reagents, organolithium compounds, enolates, and cyanide ions.

For instance, in a reaction pathway aimed at synthesizing analogs of the anti-inflammatory drug tiopinac, a Grignard reagent was prepared from a structurally similar compound, 2-bromo-5-methoxybenzyl bromide. This Grignard reagent then participated in a nucleophilic substitution reaction. rsc.org This demonstrates that organometallic nucleophiles can be formed and utilized for C-C bond formation at the benzylic position while leaving the aryl bromide untouched.

Formation of Carbon-Heteroatom Bonds (e.g., with Oxygen, Nitrogen, Sulfur Nucleophiles)

The bromomethyl group is an excellent precursor for introducing heteroatoms into the molecular structure. This is achieved through reactions with oxygen, nitrogen, and sulfur-containing nucleophiles.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to form ethers.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles that displace the benzylic bromide to yield secondary and tertiary amines, respectively. However, these reactions can be difficult to control, as the newly formed amine product can act as a nucleophile itself, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. mdpi.comacs.org

Sulfur Nucleophiles: Thiolate anions, generated by deprotonating thiols with a base, are particularly potent nucleophiles and react efficiently to form thioethers (sulfides). msu.edu The reaction of phosphinic acid thioesters with a Grignard reagent derived from 2-bromo-5-methoxybenzylmagnesium bromide proceeds via a direct nucleophilic attack on the sulfur atom to yield benzyl (B1604629) sulfides, showcasing the high reactivity of the benzylic position towards sulfur nucleophiles. rsc.org

The table below summarizes typical nucleophilic substitution reactions at the benzylic center.

Nucleophile TypeExample NucleophileReagent/BaseProduct Type
OxygenPhenolK₂CO₃Aryl Ether
NitrogenSecondary AmineEt₃NTertiary Amine
SulfurThiolNaHThioether
CarbonGrignard Reagent-Alkylated Arene

Regiochemical Considerations in Nucleophilic Attack

A key feature of 2-bromo-1-(bromomethyl)-4-methoxybenzene is the pronounced difference in reactivity between its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution through both S_N1 and S_N2 mechanisms due to the resonance stabilization of the carbocation or transition state by the adjacent aromatic ring. nii.ac.jpnih.gov In contrast, the aryl bromide is significantly less reactive towards nucleophilic attack.

The carbon of the aryl C-Br bond is sp²-hybridized, and the lone pairs of the bromine atom participate in resonance with the aromatic π-system, imparting partial double-bond character to the C-Br bond and strengthening it. Furthermore, the S_N2 pathway is hindered by the steric bulk of the benzene (B151609) ring, and the S_N1 pathway is energetically unfavorable as it would require the formation of a highly unstable phenyl cation. nii.ac.jp

Consequently, nucleophilic substitution reactions occur almost exclusively at the benzylic position. This inherent regioselectivity allows for the sequential functionalization of the molecule; first, a nucleophile can be introduced at the bromomethyl position, followed by a different transformation, such as a cross-coupling reaction, at the aryl bromide position.

Palladium-Catalyzed Cross-Coupling Reactions

While the aryl bromide is resistant to nucleophilic substitution, it serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds at the sp²-hybridized carbon of the benzene ring. nih.gov

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govorientjchem.org The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

In the context of this compound, the Suzuki-Miyaura reaction would selectively occur at the aryl C-Br bond. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov While specific studies on this exact substrate are not prevalent, reactions with similar compounds like 1-bromo-4-methoxybenzene are well-documented, typically employing catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ in solvents like toluene (B28343), DMF, or aqueous mixtures. researchgate.netgoogle.com

The table below illustrates representative conditions for Suzuki-Miyaura coupling of related aryl bromides.

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)
1-Bromo-4-methoxybenzenePhenylboronic acidPd/MN100NaOHEthanol/Water>95%
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃Ethanol/Water~90%
2-Bromoaniline (B46623) derivativesVariousCataXCium A Pd G3Cs₂CO₃2-MeTHF80-97%

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. researchgate.netnih.gov

For this compound, the reaction would proceed at the aryl bromide position, yielding an alkynyl-substituted benzene derivative. The mechanism involves a palladium catalytic cycle, similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed. thieme-connect.de The reaction tolerates various functional groups and is a cornerstone for the synthesis of conjugated enynes and aryl alkynes.

Typical conditions involve a palladium source like PdCl₂(PPh₃)₂ or Pd(OAc)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), which often serves as the solvent as well. d-nb.info

The table below shows typical conditions for the Sonogashira coupling of related aryl bromides.

Aryl BromideAlkynePd CatalystCu Co-catalystBaseSolventTemperature
4-BromoanisolePhenylacetylenePd(OAc)₂ / LigandNoneCsOHH₂O/MeCNRoom Temp.
BromobenzenePhenylacetylenePdCl₂(CH₃CN)₂ / X-PhosNoneCs₂CO₃Water / PTSRoom Temp.
5-Substituted-1,2,3-triiodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.

Stille Coupling with Organostannanes

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organostannane and an organic halide. In the case of this compound, the aryl bromide moiety is the primary site for this transformation. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond of the benzene ring. Subsequent transmetalation with an organostannane reagent (R-SnBu₃) and reductive elimination yields the desired coupled product and regenerates the palladium(0) catalyst.

While specific studies on the Stille coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar substrates. For instance, the coupling of related bromo-methoxy-benzyl compounds with various organostannanes has been successfully demonstrated in the synthesis of stilbene (B7821643) derivatives and other complex organic molecules. The presence of the electron-donating methoxy (B1213986) group can influence the rate of oxidative addition, a key step in the catalytic cycle.

A representative Stille coupling reaction is depicted below:

Table 1: Hypothetical Stille Coupling Reactions of this compound

Organostannane (R-SnBu₃)Catalyst (mol%)LigandSolventTemp (°C)ProductYield (%)
VinyltributyltinPd(PPh₃)₄ (5)PPh₃Toluene1002-(Bromomethyl)-4-methoxy-1-vinylbenzene75
PhenyltributyltinPd₂(dba)₃ (2)P(o-tol)₃Dioxane1102-(Bromomethyl)-4-methoxybiphenyl82
ThienyltributyltinPdCl₂(PPh₃)₂ (5)PPh₃DMF902-(Bromomethyl)-4-methoxy-1-(thien-2-yl)benzene78

Note: The data in this table is illustrative and based on typical conditions for Stille coupling reactions of similar aryl bromides. Actual results may vary.

Ligand Effects and Catalytic Cycle Analysis

The choice of ligand in a Stille coupling reaction is crucial as it significantly influences the efficiency and selectivity of the catalytic process. The ligand stabilizes the palladium center, modulates its electronic properties, and affects the rates of the individual steps in the catalytic cycle.

Ligand Effects:

Electron-rich phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are commonly used. They enhance the rate of oxidative addition by increasing the electron density on the palladium center.

Bulky ligands can promote the reductive elimination step, which is often the product-forming step.

The nature of the ligand can also influence the stability of the catalytic species, preventing the precipitation of palladium black and ensuring a homogeneous reaction mixture.

Catalytic Cycle Analysis:

The catalytic cycle of the Stille reaction consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The efficiency of each step is influenced by the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the methoxy group. However, the bromo substituent has a deactivating effect. The interplay of these two substituents governs the regioselectivity of EAS reactions.

Influence of Methoxy and Bromo Substituents on Aromatic Reactivity

Methoxy Group (-OCH₃): The methoxy group is a strong activating group due to its ability to donate electron density to the benzene ring through resonance (+R effect). This effect is stronger than its electron-withdrawing inductive effect (-I effect). The increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

Bromo Group (-Br): The bromo group is a deactivating group. While it can donate electron density through resonance, its strong electron-withdrawing inductive effect (-I effect) dominates, making the ring less reactive compared to benzene.

Directing Effects and Product Distribution Analysis

The directing effects of the substituents determine the position of the incoming electrophile on the benzene ring.

Methoxy Group (-OCH₃): As a strong activating group, the methoxy group is an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself.

Bromo Group (-Br): Halogens are an exception to the general rule for deactivating groups. While deactivating, the bromo group is also an ortho, para-director.

In this compound, the methoxy group is at position 4, the bromo group at position 2, and the bromomethyl group at position 1. The directing effects of the methoxy and bromo groups are as follows:

The methoxy group at C4 directs to C3 and C5 (ortho) and C1 (para).

The bromo group at C2 directs to C1 and C3 (ortho) and C5 (para).

The positions C3 and C5 are strongly activated by the concerted directing effects of both the methoxy and bromo groups. The C1 position is sterically hindered by the bromomethyl group and the adjacent bromo group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. The steric hindrance at C3 from the adjacent bromo group might favor substitution at C5.

Table 2: Predicted Product Distribution in Electrophilic Aromatic Substitution of this compound

Electrophilic ReactionElectrophileMajor Product(s)
NitrationNO₂⁺2-Bromo-1-(bromomethyl)-4-methoxy-5-nitrobenzene and 2-Bromo-1-(bromomethyl)-4-methoxy-3-nitrobenzene
BrominationBr⁺2,5-Dibromo-1-(bromomethyl)-4-methoxybenzene
Friedel-Crafts AcylationRCO⁺2-Bromo-1-(bromomethyl)-5-acyl-4-methoxybenzene

Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is required to confirm the exact product distribution.

Other Significant Chemical Transformations

Beyond palladium-catalyzed couplings and electrophilic aromatic substitution, this compound can undergo various other chemical transformations, primarily involving its benzylic bromide functionality.

Reduction and Oxidation Reactions

The benzylic bromide is susceptible to both reduction and oxidation reactions.

Reduction:

The bromomethyl group can be reduced to a methyl group using various reducing agents. Catalytic hydrogenation is a common method for such transformations. For example, reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst would likely yield 2-bromo-4-methoxy-1-methylbenzene.

Oxidation:

Oxidation of the bromomethyl group can lead to the formation of an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would likely oxidize the benzylic position to a carboxylic acid, yielding 2-bromo-4-methoxybenzoic acid, with the concomitant cleavage of the C-Br bond. Milder oxidizing agents might allow for the formation of 2-bromo-4-methoxybenzaldehyde.

Table 3: Potential Reduction and Oxidation Products of this compound

Reaction TypeReagent(s)Product
ReductionH₂, Pd/C2-Bromo-4-methoxy-1-methylbenzene
OxidationKMnO₄, heat2-Bromo-4-methoxybenzoic acid
Oxidation (mild)e.g., PCC2-Bromo-4-methoxybenzaldehyde

Note: The outcomes in this table are based on general reactivity patterns of benzylic bromides and may require specific experimental conditions for successful implementation.

Rearrangement Reactions Involving Bromine Substituents

While specific studies on the rearrangement of bromine substituents for this compound are not extensively documented, the potential for such reactions can be inferred from related chemistries of other brominated aromatic compounds. Halogen migration, often termed "halogen dance," is a known phenomenon in aromatic systems, typically facilitated by strong bases or catalysts. researchgate.net These reactions are driven by the formation of a more stable arylmetal intermediate. researchgate.net

In a theoretical consideration for this compound, a rearrangement could involve the migration of the bromine atom from the 2-position to another position on the aromatic ring. Such a process would likely require harsh conditions, such as the presence of a strong base like a lithium amide, to deprotonate the aromatic ring, followed by a series of lithium-halogen exchanges. researchgate.net

Another possibility, though less common for aryl halides under typical nucleophilic substitution conditions, is an intramolecular migration. For instance, studies on the alkylation of 2-bromoaniline with benzyl bromide have shown an unexpected migration of the bromine atom from the 2- to the 4-position, a process suggested to proceed through an intermolecular electrophilic bromine source. While the substrate is different, this highlights the potential for bromine mobility on an aromatic ring under certain reaction conditions.

Furthermore, copper(I)-catalyzed 1,3-halogen migration has been observed in systems that can form a benzylic halide from a vinyl halide precursor. nih.gov Although the starting material is different, this demonstrates a pathway for halogen movement from an sp² to an sp³ carbon, which could be a consideration in complex reaction pathways involving this compound. nih.gov

The following table summarizes conditions under which bromine migration has been observed in analogous aromatic systems.

SubstrateReagents and ConditionsProduct(s)Reference
2-BromoanilineBenzyl bromide, strong baseN,N-dibenzyl-4-bromoaniline
2-Bromostyrene derivativesCu(I) catalystBenzyl bromide derivatives (via 1,3-halogen migration) nih.gov
Halogen-substituted aromaticsLithium amides (e.g., LiTMP)Isomerized halogen-substituted aromatics researchgate.net

Cyclization and Annulation Pathways

The bifunctional nature of this compound, possessing both a reactive benzylic bromide and a less reactive aryl bromide, makes it a potential precursor for a variety of cyclization and annulation reactions to form fused ring systems. These pathways often involve intramolecular reactions where one functional group reacts with a tethered reaction partner introduced via the other functional group.

One potential pathway involves the initial substitution of the more reactive benzylic bromide with a nucleophile that contains a further reactive site. This newly introduced group can then undergo an intramolecular reaction with the aryl bromide at the 2-position. For example, if the benzylic bromide is reacted with a suitable carbanion, the resulting intermediate could undergo an intramolecular Heck-type reaction or other palladium-catalyzed cyclizations to form a new ring fused to the benzene core.

Visible-light-driven cascade radical cyclization presents another modern approach for constructing complex polycyclic skeletons. nih.gov In a hypothetical scenario, a radical could be generated at the benzylic position of this compound, which could then participate in an intramolecular addition to a suitably positioned unsaturated bond, previously introduced by modifying the aryl bromide or another position on the ring. nih.gov

Annulation, the formation of a new ring onto an existing one, can also be envisioned. For instance, a multi-step sequence could involve the conversion of the benzylic bromide to an organometallic species, which could then react with a bifunctional electrophile. The subsequent intramolecular cyclization involving the aryl bromide would complete the annulation.

The following table outlines general cyclization strategies that could be adapted for derivatives of this compound.

Reaction TypeGeneral Substrate FeaturesPotential Product Type
Intramolecular Heck ReactionAryl halide and a tethered alkeneFused carbocyclic or heterocyclic ring
Radical CyclizationA radical precursor and an unsaturated bond in the same moleculeCyclic structures formed via C-C bond formation
Intramolecular Cross-CouplingTwo reactive centers (e.g., organometallic and halide) within the same moleculeFused ring systems

Halogen-Cyan Exchange Reactions

Halogen-cyan exchange reactions, a type of nucleophilic substitution, are a common method for introducing a nitrile group into a molecule. In the case of this compound, the presence of two different carbon-bromine bonds—one at a benzylic position (C(sp³)-Br) and one at an aromatic position (C(sp²)-Br)—leads to a significant difference in reactivity.

The benzylic bromide is highly susceptible to nucleophilic substitution, including reaction with cyanide ions. pearson.comucalgary.ca This is due to the benzylic position's ability to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. ucalgary.ca The reaction with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, would readily replace the benzylic bromine with a cyano group, typically proceeding via an Sₙ2 mechanism. pearson.comyoutube.com

In contrast, the aryl bromide is much less reactive towards nucleophilic substitution under the same conditions. stackexchange.com The C(sp²)-Br bond is stronger, and the electron-rich aromatic ring repels incoming nucleophiles. Substitution at this position generally requires harsher conditions and often the use of a transition metal catalyst, such as copper(I) cyanide (in the Rosenmund-von Braun reaction) or a palladium complex. stackexchange.com

Therefore, by carefully selecting the reaction conditions, a selective halogen-cyan exchange at the benzylic position can be achieved. Milder conditions, such as reacting with sodium cyanide in a polar aprotic solvent like DMSO or acetone (B3395972) at moderate temperatures, would favor the formation of 2-bromo-4-methoxybenzyl cyanide.

The table below summarizes the expected outcomes for the cyanation of this compound under different conditions.

Reagent(s)ConditionsMajor ProductMinor Product(s)/Unreacted
NaCN or KCNPolar aprotic solvent (e.g., DMSO, acetone), moderate temperature2-Bromo-4-methoxybenzyl cyanideUnreacted starting material or minimal aromatic substitution product
CuCNHigh temperature (e.g., >150°C)Mixture of 2-bromo-4-methoxybenzyl cyanide, 2-cyano-1-(cyanomethyl)-4-methoxybenzene, and other products
Pd catalyst, cyanide source (e.g., Zn(CN)₂)Elevated temperatureMixture of mono- and di-cyanated products

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to unraveling reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For benzylic halides like 2-Bromo-1-(bromomethyl)-4-methoxybenzene, nucleophilic substitution reactions are a primary area of investigation. These reactions can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway, and kinetic data is instrumental in distinguishing between them.

The rate of reaction for benzylic halides is highly sensitive to the substituents on the aromatic ring. The interplay of electronic and steric effects, as well as the stability of potential intermediates like carbocations, dictates the preferred reaction pathway. The presence of both a bromo and a methoxy (B1213986) group on the benzene (B151609) ring, in addition to the bromomethyl group, introduces a complex electronic environment that influences the reaction kinetics.

To illustrate the effect of substituents on reaction rates, the following interactive table presents solvolysis rate constants for a series of substituted benzyl (B1604629) chlorides. This data highlights the significant impact of ring substituents on the reactivity of the benzylic carbon.

Table 1: First-Order Rate Constants for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile (B52724) in Water at 25°C nih.gov
Substituentksolv (s-1)
4-Methoxy2.2
3-Bromo-4-methoxyData for chloride analog available
3,4-Dinitro1.1 x 10-8

Role of Substituent Effects on Reactivity and Selectivity

The substituents on the benzene ring, namely the bromo and methoxy groups, play a pivotal role in determining the reactivity of the benzylic bromomethyl group and the selectivity of its reactions. Their influence is a combination of electronic and steric effects.

In the context of a nucleophilic substitution at the benzylic carbon, the electron-donating nature of the methoxy group can significantly influence the reaction mechanism. By stabilizing a potential carbocation intermediate through resonance, the methoxy group can accelerate S(_N)1 reactions. The positive charge on the benzylic carbon can be delocalized onto the benzene ring and the oxygen atom of the methoxy group, thereby lowering the activation energy for carbocation formation.

The bromine atom at the ortho position to the bromomethyl group introduces steric hindrance. This steric bulk can impede the backside attack of a nucleophile, which is characteristic of an S(_N)2 reaction mechanism. The larger the nucleophile, the more pronounced this steric hindrance will be, potentially slowing down or disfavoring the S(_N)2 pathway.

Furthermore, the "ortho effect" can come into play, where a substituent at the ortho position influences the reaction rate and mechanism in ways that are not solely attributable to its electronic and simple steric effects. This can involve through-space interactions or conformational changes that affect the reactivity of the benzylic center.

Intermediate Characterization and Transition State Analysis

The characterization of intermediates and the analysis of transition states are crucial for a complete understanding of a reaction mechanism. For reactions of this compound, this would involve identifying and studying the properties of any transient species, such as carbocations or radical intermediates.

In S(_N)1 reactions, the key intermediate is a benzylic carbocation. The stability of this carbocation is paramount to the reaction rate. The 2-bromo-4-methoxybenzyl carbocation would be stabilized by the electron-donating methoxy group but potentially destabilized by the electron-withdrawing inductive effect of the ortho-bromo substituent. Computational studies on substituted benzyl bromides have shown that electron-donating groups lead to a more "loose" transition state, indicating a greater degree of C-Br bond cleavage and carbocation character researchgate.net. Conversely, electron-withdrawing groups result in a "tighter" transition state.

For radical reactions, such as those initiated by photochemical or thermal activation, the corresponding benzylic radical would be the key intermediate. The stability of this radical would also be influenced by the electronic effects of the ring substituents.

Photochemical and Thermal Activation in Reactions

Reactions involving this compound can be initiated or accelerated through photochemical or thermal activation. Benzylic bromides are known to undergo homolytic cleavage of the C-Br bond upon exposure to UV light or heat, generating a benzylic radical and a bromine radical.

Photochemical bromination of toluene (B28343) derivatives often proceeds via a free-radical chain mechanism. In the case of 2-bromo-4-methoxytoluene, photochemical activation in the presence of a bromine source could lead to the formation of this compound. The efficiency of such a reaction is often described by its quantum yield, which is the number of molecules of product formed per photon absorbed. While specific quantum yield data for the formation of the title compound is not available, studies on similar systems indicate that the process is generally efficient.

Thermal activation can also promote reactions such as elimination or substitution, depending on the reaction conditions. The thermal decomposition of related bromoalkanes has been studied to understand their stability and degradation pathways.

Solvent Effects on Reaction Outcomes and Rates

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. This is particularly true for nucleophilic substitution reactions where the solvent can influence the stability of the reactants, transition states, and intermediates.

Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. They can stabilize the transition state of an S(_N)1 reaction, which has significant charge separation, and the resulting carbocation and bromide ion. This stabilization lowers the activation energy and accelerates the S(_N)1 pathway.

Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating anions but can still solvate cations. In these solvents, the S(_N)2 mechanism is often favored, as the nucleophile is less solvated and therefore more reactive.

The following interactive table summarizes the general effects of different solvent types on S(_N)1 and S(_N)2 reaction rates.

Table 2: General Solvent Effects on Nucleophilic Substitution Reactions
Solvent TypeEffect on SN1 RateEffect on SN2 RateExample Solvents
Polar ProticIncreasesDecreasesWater, Ethanol, Methanol (B129727)
Polar AproticSlightly IncreasesIncreasesAcetone, DMF, DMSO
NonpolarDecreasesDecreasesHexane, Benzene

The specific choice of solvent can thus be used to favor one reaction pathway over another, leading to different products or improved reaction yields and selectivity.

Spectroscopic and Structural Elucidation Studies of 2 Bromo 1 Bromomethyl 4 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Bromo-1-(bromomethyl)-4-methoxybenzene in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the benzylic protons of the bromomethyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methoxy group tends to shield protons (shifting them to a lower δ), particularly those in the ortho and para positions, while the electronegative bromine atoms cause deshielding (shifting signals to a higher δ).

The aromatic region is anticipated to display three signals for the three non-equivalent protons on the benzene ring.

The proton at the C5 position, which is ortho to the methoxy group and meta to the two bromine-containing substituents, is expected to be the most shielded among the aromatic protons.

The proton at the C3 position is ortho to the bromomethyl group and meta to the methoxy and bromo groups.

The proton at the C6 position is ortho to the bromo group and meta to the methoxy and bromomethyl groups, likely making it the most deshielded.

Spin-spin coupling between adjacent aromatic protons would result in characteristic splitting patterns, which are invaluable for confirming their relative positions. For instance, ortho-coupling (³J) typically falls in the range of 7-10 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz.

The bromomethyl (-CH₂Br) protons are expected to appear as a sharp singlet, deshielded by the adjacent bromine atom and the aromatic ring. Similarly, the methoxy (-OCH₃) protons will also appear as a singlet, with a chemical shift characteristic of aryl methyl ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.20 - 7.40Doublet (d)⁴J ≈ 2-3 Hz (meta)
H-56.80 - 7.00Doublet of Doublets (dd)³J ≈ 8-9 Hz (ortho), ⁴J ≈ 2-3 Hz (meta)
H-67.40 - 7.60Doublet (d)³J ≈ 8-9 Hz (ortho)
-CH₂Br4.50 - 4.70Singlet (s)-
-OCH₃3.80 - 3.90Singlet (s)-

Note: Predicted values are based on analysis of structurally similar compounds and standard substituent effects. Actual experimental values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the six unique aromatic carbons, the methoxy carbon, and the bromomethyl carbon. The chemical shifts are determined by the local electronic environment of each carbon atom.

The carbon atom bonded to the oxygen of the methoxy group (C4) is expected to be significantly deshielded and appear at a high chemical shift (low field).

Conversely, the carbon atoms bearing bromine (C1 and C2) will be influenced by the "heavy atom effect," which, despite bromine's electronegativity, can cause a shielding effect, shifting their signals to a lower chemical shift (high field) compared to what might be expected based on inductive effects alone. acs.orgrsc.org

The remaining aromatic carbons (C3, C5, C6) will have shifts influenced by their position relative to the various substituents.

The carbon of the bromomethyl group (-CH₂Br) will appear in the aliphatic region but will be deshielded by the attached bromine atom. docbrown.info

The methoxy carbon (-OCH₃) signal is typically found in the 55-60 ppm range for aryl ethers. researchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1125 - 135
C2115 - 125
C3130 - 135
C4155 - 160
C5114 - 118
C6112 - 116
-CH₂Br30 - 35
-OCH₃55 - 60

Note: Predicted values are based on additive models and data from analogous structures. The assignments of C1, C2, and C6 are tentative and would require 2D NMR for definitive confirmation.

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. For this molecule, it would definitively establish the connectivity of the aromatic protons, showing cross-peaks between H-5 and H-6 (ortho-coupling) and a weaker cross-peak between H-3 and H-5 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H-3, H-5, H-6, the methoxy group, and the bromomethyl group to their corresponding carbon signals (C3, C5, C6, -OCH₃, and -CH₂Br).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For instance, correlations would be expected from the methoxy protons (-OCH₃) to the C4 carbon, and from the bromomethyl protons (-CH₂Br) to the C1, C2, and C6 carbons. These correlations would provide unequivocal proof of the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that cause a change in its polarizability.

The spectrum of this compound is expected to be rich with bands characteristic of its substituted aromatic nature.

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the stretching of the C-H bonds on the benzene ring. vscht.czlibretexts.org

Aromatic C=C Stretching: A series of medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. davuniversity.org The substitution pattern influences the exact position and intensity of these bands.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 650-900 cm⁻¹ region are due to the out-of-plane bending of the ring C-H bonds. The specific frequencies in this "fingerprint" region are highly diagnostic of the substitution pattern of the benzene ring. thieme-connect.de

C-O Stretching (Aryl Ether): Anisole and its derivatives show a strong, characteristic C-O stretching band. This is often split into two absorptions: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.com

C-Br Stretching (Aryl): The vibration associated with the C-Br bond where the carbon is part of the aromatic ring is expected to appear as a medium to strong band in the lower frequency region of the spectrum, typically between 1000 cm⁻¹ and 1100 cm⁻¹, though this can be coupled with other ring vibrations. thieme-connect.de

The bromomethyl group introduces several additional characteristic vibrations.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the -CH₂- group are expected to appear in the 2850-2960 cm⁻¹ range, at a lower frequency than the aromatic C-H stretches. uomustansiriyah.edu.iq

CH₂ Scissoring (Bending): A characteristic medium intensity band for the in-plane bending (scissoring) of the CH₂ group typically appears around 1440-1470 cm⁻¹. davuniversity.org

CH₂ Wagging: A medium to strong absorption corresponding to the CH₂ wagging vibration is expected in the 1220-1270 cm⁻¹ region.

C-Br Stretching (Alkyl): The stretching vibration of the C-Br bond in the bromomethyl group is expected to produce a strong absorption in the fingerprint region, typically between 500 and 650 cm⁻¹. docbrown.info This band is often one of the most prominent features for identifying aliphatic bromo-compounds.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchAromatic3030 - 3100MediumMedium
C-H Stretch-OCH₃, -CH₂Br2850 - 2960MediumMedium
C=C StretchAromatic Ring1450 - 1600Medium-StrongStrong
C-H Out-of-Plane BendAromatic Ring650 - 900StrongWeak
Asymmetric C-O-C StretchAryl Ether~1250StrongMedium
Symmetric C-O-C StretchAryl Ether~1040MediumWeak
C-Br StretchAryl-Br1000 - 1100Medium-StrongStrong
C-Br StretchAlkyl-Br (-CH₂Br)500 - 650StrongStrong
CH₂ Scissoring-CH₂Br1440 - 1470MediumMedium
CH₂ Wagging-CH₂Br1220 - 1270Medium-StrongWeak

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental analytical technique for the confirmation of the molecular formula of this compound and for the elucidation of its chemical structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 279.96 g/mol , corresponding to the molecular formula C₈H₈Br₂O. chemspider.comnih.govmatrix-fine-chemicals.comchemscene.com

A key characteristic in the mass spectrum of any organobromine compound is the presence of distinct isotopic peaks for any fragment containing bromine. docbrown.info Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly equal abundance (approximately a 1:1 ratio). docbrown.info Consequently, for a molecule like this compound, which contains two bromine atoms, the molecular ion (M⁺) peak will not be a single peak but a cluster of three peaks. These peaks will appear at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio of approximately 1:2:1. This pattern arises from the different possible combinations of the two bromine isotopes (⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br/⁸¹Br⁷⁹Br, ⁸¹Br⁸¹Br). The observation of this unique isotopic signature provides definitive confirmation of the presence of two bromine atoms in the molecule and validates its molecular formula.

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation, yielding smaller, charged fragments. The analysis of these fragments provides valuable information about the compound's structure. Aromatic compounds tend to show strong molecular ion peaks due to their stable structure. libretexts.org The fragmentation of this molecule is expected to proceed through several primary pathways, including benzylic cleavage and cleavage of bonds adjacent to the aromatic ring.

Expected Fragmentation Pathways:

Loss of a Bromine Radical: Cleavage of the C-Br bond from the bromomethyl group is a highly probable fragmentation pathway, leading to the formation of a stable 2-bromo-4-methoxybenzyl cation.

Loss of the Bromomethyl Radical: Fragmentation can occur via the loss of the entire bromomethyl group (•CH₂Br), resulting in a brominated methoxyphenyl cation.

Benzylic Cleavage: The bond between the aromatic ring and the bromomethyl carbon can break, leading to the formation of a C₇H₆BrO⁺ ion and a CH₂Br radical.

Loss of Methoxy Group: Cleavage of the ether bond can result in the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) after rearrangement.

The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z), accounting for the presence of the ⁷⁹Br and ⁸¹Br isotopes.

m/z (for ⁷⁹Br / ⁸¹Br) Predicted Ion Structure Formation Pathway
278 / 280 / 282[C₈H₈Br₂O]⁺Molecular Ion (M⁺)
199 / 201[C₈H₈BrO]⁺Loss of a Bromine radical (•Br)
186 / 188[C₇H₆BrO]⁺Loss of a methyl radical (•CH₃) followed by loss of CO, or direct loss of •CH₂Br
121[C₈H₉O]⁺Loss of both Bromine atoms
92[C₆H₄O]⁺Further fragmentation

X-ray Crystallography for Solid-State Structure Determination of Derivatives

One such derivative is 4-Benzyloxy-2-bromo-1-methoxybenzene (C₁₄H₁₃BrO₂). nih.gov In its structure, the phenyl ring is oriented at a significant dihedral angle of 72.6(3)° relative to the bromomethoxyphenyl ring. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O interactions. nih.gov

Another related compound studied is 2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂). researchgate.net Structural analysis revealed that the molecule is nearly planar. researchgate.net The crystal structure is characterized by weak intermolecular aromatic C-H···O hydrogen bonds, which link the molecules into one-dimensional chains extending along the b-axis of the unit cell. researchgate.net

The crystallographic data for these two derivatives are summarized in the table below, illustrating the type of precise structural information obtained from X-ray diffraction studies.

Parameter 4-Benzyloxy-2-bromo-1-methoxybenzene nih.gov2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net
Molecular Formula C₁₄H₁₃BrO₂C₉H₉BrO₂
Molecular Weight 293.15229.06
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.1415 (7)7.7360 (15)
b (Å) 8.2635 (7)12.441 (3)
c (Å) 25.287 (2)10.048 (2)
β (°) 94.401 (10)111.42 (3)
Volume (ų) 1279.5 (2)900.3 (4)
Z 44

Spectroscopic Techniques for Reaction Monitoring and In Situ Analysis

Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for monitoring the progress of chemical reactions involving this compound and for performing in situ analysis. These techniques allow chemists to track the consumption of reactants and the formation of products in real-time without the need for isolating intermediates.

For instance, in reactions where this compound is synthesized or used as a reactant, FT-IR spectroscopy can be used to follow changes in characteristic vibrational frequencies. A study on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) utilized FT-IR to identify the C-Br functional group, which showed a characteristic absorption at a wavenumber of 1018 cm⁻¹. sunankalijaga.org By monitoring the appearance or disappearance of such specific peaks, one can determine the extent of the reaction.

In situ analysis is particularly powerful in reactions like bromination, where reagents can be generated within the reaction mixture. Research on the bromination of veratraldehyde to form 2-bromo-4,5-dimethoxybenzaldehyde employed KBrO₃ as an in situ source of bromine. sunankalijaga.org The reaction products were characterized using techniques including GC-MS, which separates the components of the mixture and provides a mass spectrum for each, confirming their identity. sunankalijaga.org The mass spectrum of the product showed a molecular ion peak (M⁺) corresponding to the target molecule, confirming the success of the synthesis. sunankalijaga.org

NMR spectroscopy is also highly effective for reaction monitoring. In a substitution reaction involving the benzylic bromide of this compound, one could monitor the disappearance of the ¹H NMR signal for the -CH₂Br protons and the simultaneous appearance of a new signal corresponding to the protons of the newly formed functional group at a different chemical shift. This provides quantitative data on the reaction's progress and kinetics.

Computational and Theoretical Chemical Analyses

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-Bromo-1-(bromomethyl)-4-methoxybenzene, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.govmetu.edu.tr This process involves finding the minimum energy conformation on the potential energy surface. metu.edu.tr Vibrational frequency analysis is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Theoretical results can then be compared with experimental data, for instance, from X-ray diffraction, to validate the accuracy of the computational model. scielo.br

HOMO-LUMO Energy Gap and Charge Transfer Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nepjol.info A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. thaiscience.info

For this compound, the HOMO and LUMO energy levels can be calculated using DFT. nepjol.info The distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Analysis of the HOMO and LUMO compositions can elucidate potential intramolecular charge transfer (ICT) processes, where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. chemrxiv.org This charge transfer character is fundamental to understanding the molecule's photophysical properties and its potential applications in organic electronics. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas signify neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the bromine atoms, highlighting these as sites for electrophilic interaction. thaiscience.inforesearchgate.net The hydrogen atoms, particularly those on the bromomethyl group and the aromatic ring, would be expected to show positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. usc.eduuni-muenchen.de This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. sourceforge.ioyoutube.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that, when compared to experimental values, help to confirm the proposed molecular structure. liverpool.ac.uk

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. atomistica.online These calculated frequencies and their corresponding intensities can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations within the this compound molecule. atomistica.onlineresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies. mdpi.com

For this compound, MD simulations can be used to study the rotational freedom of the bromomethyl and methoxy groups, identifying the most populated conformations in different environments (e.g., in vacuum or in a specific solvent). This conformational analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. dovepress.com Furthermore, advanced MD techniques can be employed to simulate chemical reactions and predict reaction pathways and barriers, providing a dynamic perspective on the molecule's reactivity. mdpi.com

In Silico Modeling for Reaction Pathway Prediction and Catalytic Design

Computational chemistry plays a pivotal role in predicting the most likely pathways for chemical reactions and in designing catalysts to improve reaction efficiency. d-nb.infomdpi.com For reactions involving this compound, in silico modeling can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

This information is critical for understanding the reaction mechanism and predicting the major products. researchgate.net Furthermore, computational methods can be used to design catalysts that lower the activation energy of a desired reaction pathway. researchgate.net This involves screening libraries of potential catalysts and evaluating their performance based on calculated descriptors, ultimately guiding experimental efforts toward the most promising candidates. d-nb.inforesearchgate.net

Non-Linear Optical (NLO) Behavior Prediction

Theoretical Framework for NLO Prediction

Density Functional Theory (DFT) has become a pivotal tool for predicting the NLO properties of molecular systems. researchgate.net These computational methods allow for the calculation of key parameters that govern the NLO response of a molecule when it interacts with an intense light source. The primary parameters of interest include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is particularly significant as it is the microscopic origin of second-harmonic generation (SHG), a phenomenon where photons interacting with a nonlinear material are effectively combined to form new photons with twice the frequency. analis.com.mycomsol.com

The NLO properties of organic molecules are strongly influenced by their electronic structure. Typically, molecules exhibiting significant NLO responses possess an electron-donating group and an electron-accepting group linked by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT), which is crucial for a large hyperpolarizability.

Structural Analysis of this compound

The molecular structure of this compound features a benzene (B151609) ring, which provides the π-conjugated system. The substituents on the ring are a methoxy group (-OCH₃), a bromine atom (-Br), and a bromomethyl group (-CH₂Br).

Methoxy Group (-OCH₃): The methoxy group is a well-known electron-donating group due to the resonance effect of the oxygen's lone pair of electrons, which can delocalize into the benzene ring. libretexts.org This donation of electron density increases the reactivity of the ring. libretexts.org

Predicted NLO Parameters

A computational study using DFT methods, for instance with the B3LYP functional, could predict the NLO parameters for this molecule. mdpi.com While exact values require specific calculations, a qualitative prediction and a hypothetical representation of such results can be formulated based on trends observed in similar substituted benzenes. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) for reference. mdpi.comresearcher.life

Hypothetical NLO Data for this compound

ParameterPredicted Value (a.u.)Predicted Value (esu)
Dipole Moment (μ)2.5 D-
Polarizability (α)1201.78 x 10⁻²³
First-Order Hyperpolarizability (β)4503.88 x 10⁻³⁰

Note: The values in this table are hypothetical and illustrative of what a DFT calculation might predict. They are intended to provide a framework for understanding the potential NLO properties of the compound. The conversion from atomic units (a.u.) to electrostatic units (esu) for hyperpolarizability is 1 a.u. = 8.6393 x 10⁻³³ esu. sciensage.info

Role of the HOMO-LUMO Energy Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter in assessing NLO potential. A smaller HOMO-LUMO gap generally indicates easier electronic transitions and a higher molecular hyperpolarizability. nih.gov The electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromo and bromomethyl groups would lower the energy of the LUMO. This combined effect could lead to a reduced HOMO-LUMO gap, thereby enhancing the potential for a significant NLO response.

Applications in Advanced Organic Synthesis and Materials Science

As a Precursor for Pharmaceutical Intermediates and Lead Compounds

The structural motif of a substituted methoxybenzene ring is prevalent in a multitude of pharmaceutically active compounds. The bromo substituents on 2-Bromo-1-(bromomethyl)-4-methoxybenzene offer synthetic handles for the construction of more complex molecular frameworks, positioning it as a valuable intermediate in medicinal chemistry. nih.gov

Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in drug discovery, forming the core of many therapeutic agents. While direct examples of the synthesis of complex heterocyclic systems from this compound are not extensively detailed in readily available literature, the reactivity of its functional groups suggests its potential in constructing such scaffolds. For instance, the benzylic bromide can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to initiate the formation of fused heterocyclic rings.

General synthetic strategies for isoquinolines and benzofurans, important classes of nitrogen and oxygen-containing heterocycles respectively, often involve precursors with similar functionalities. nih.govresearchgate.netjocpr.comnih.govresearchgate.netthieme-connect.deorganic-chemistry.orgnih.gov For example, the synthesis of isoquinoline (B145761) derivatives can be achieved through the cyclization of o-alkynyl benzyl (B1604629) azides, which could potentially be prepared from precursors like this compound. researchgate.net Similarly, benzofuran (B130515) synthesis can be accomplished through various cyclization strategies involving ortho-substituted phenols and a two-carbon electrophilic synthon, a role that could be fulfilled by the bromomethyl group of the title compound after conversion of the aryl bromide to a hydroxyl group. nih.govjocpr.comnih.govresearchgate.net The presence of the bromo substituent on the aromatic ring also allows for further functionalization via cross-coupling reactions to build more complex heterocyclic systems. nih.govjocpr.com

Formation of Polyaromatic Scaffolds

Polyaromatic hydrocarbons (PAHs) and their derivatives are key components of many therapeutic agents, where they often serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets. The dual reactivity of this compound makes it a suitable starting material for the construction of such polyaromatic systems.

The aryl bromide functionality can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form new carbon-carbon bonds and extend the aromatic system. The benzylic bromide can be used to introduce further aromatic rings through reactions like Friedel-Crafts alkylation or by conversion to other functional groups that can participate in cyclization reactions. Although specific examples detailing the use of this compound in the synthesis of polyaromatic pharmaceutical scaffolds are not prominent in the literature, the synthesis of various polyaromatic systems from bromo-functionalized precursors is a well-established strategy. bohrium.com

Integration into Agrochemical Synthesis

Bromo-organic compounds are crucial intermediates in the production of a wide range of agrochemicals, including pesticides and herbicides. nih.gov A closely related compound, 2-bromo-4,5-dimethoxybenzyl bromide, is a key intermediate in the synthesis of pinaverium (B1222119) bromide, a medication used to treat irritable bowel syndrome, highlighting the utility of this structural class in creating bioactive molecules. mdpi.com While specific, publicly documented examples of this compound being directly used in the synthesis of commercial agrochemicals are scarce, its chemical properties make it a plausible precursor for such applications. The bromo and bromomethyl groups allow for the introduction of various functionalities that are known to impart pesticidal or herbicidal activity. For instance, the synthesis of novel diamide (B1670390) compounds with insecticidal and fungicidal activities often involves the coupling of various substituted aromatic building blocks. researchgate.net

Role in Polymer Chemistry and Advanced Materials Development

This compound and its isomers are important precursors in the field of polymer chemistry and materials science, particularly for the synthesis of functional organic materials with interesting electronic and optical properties. nih.gov

Monomer Synthesis for Conjugated Polymers (e.g., MEH-PPV)

One of the most significant applications of derivatives of this compound is in the synthesis of the conjugated polymer poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). MEH-PPV is a widely studied electroluminescent polymer used in the fabrication of organic light-emitting diodes (OLEDs) due to its solubility and efficient red-orange light emission.

The synthesis of MEH-PPV often proceeds via the Gilch polymerization of a bis(halomethyl)benzene monomer. A common precursor for this monomer is a dialkoxy-substituted p-xylene (B151628) which is then brominated at the benzylic positions. While the exact isomer "this compound" is not the direct monomer, its structural motifs are central to the precursors of MEH-PPV. For example, the synthesis of the MEH-PPV monomer, 1,4-bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene, involves the functionalization of a hydroquinone (B1673460) derivative to introduce the methoxy (B1213986) and ethylhexyloxy side chains, followed by chloromethylation or bromomethylation. The principles of benzylic halogenation are directly applicable in these synthetic routes.

Monomer/Precursor Polymerization Method Resulting Polymer Key Properties
1,4-bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzeneGilch PolymerizationMEH-PPVSoluble, Electroluminescent (Red-Orange)

Precursor for Functional Organic Materials

Beyond conjugated polymers, the versatile reactivity of this compound makes it a potential precursor for a variety of other functional organic materials. The ability to introduce different functional groups through reactions at the two bromine-containing sites allows for the tailoring of molecular properties for specific applications.

For instance, bromo-aromatic compounds are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. researchgate.netbeilstein-journals.orgjhuapl.edunih.govipme.rugoogle.comresearchgate.netfrontiersin.org The introduction of electron-donating and electron-accepting groups onto the aromatic core via the bromo functionalities can lead to molecules with large hyperpolarizabilities, a key characteristic for NLO materials. mdpi.com Similarly, by constructing larger conjugated systems through cross-coupling reactions, it is possible to synthesize novel chromophores for use as emitters or host materials in OLEDs. researchgate.netbeilstein-journals.orgjhuapl.eduipme.ru

Utility in Total Synthesis of Natural Products

The structural features of this compound, namely the presence of two distinct bromine moieties and a methoxy group on a benzene (B151609) ring, make it a valuable building block in the total synthesis of complex natural products. Its utility has been demonstrated in the synthesis of Magnolol (B1675913) dimer-derived fragments and is relevant to the synthesis of various indole (B1671886) derivatives.

Magnolol Dimer-Derived Fragments

This compound serves as a key intermediate in the synthesis of magnolol dimer-derived fragments, which are investigated as selective probes for peroxisome proliferator-activated receptor γ (PPARγ). chemicalbook.comnih.gov In a multi-step synthesis, this compound, designated as compound 4 , is prepared from 2-bromo-4-methylanisole (B1265754) (3 ). chemicalbook.com

The synthesis involves a radical bromination of the methyl group of 2-bromo-4-methylanisole using N-Bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a carbon tetrachloride solvent under reflux conditions. This reaction selectively brominates the benzylic position to yield this compound. chemicalbook.com

Table 1: Synthesis of this compound

Reactant Reagents Product
2-Bromo-4-methylanisole N-Bromosuccinimide (NBS), Benzoyl peroxide This compound

This intermediate is then utilized in subsequent steps to construct the larger framework of the magnolol dimer fragments. The presence of the bromomethyl group allows for the introduction of further functionalities, while the aryl bromide can participate in various cross-coupling reactions, demonstrating the compound's role as a versatile synthetic building block. chemicalbook.comresearchgate.net

Indole Derivatives

While direct application of this compound in the total synthesis of specific indole derivatives is not extensively documented in readily available literature, its structural motifs are highly relevant to established methodologies for indole synthesis, such as the Bartoli indole synthesis. The Bartoli reaction is a powerful method for constructing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. achemblock.comnih.gov

A significant advancement in this methodology, known as the Dobbs modification, utilizes an ortho-bromine atom as a directing group to control the regioselectivity of the indole formation. achemblock.comdatapdf.com This ortho-bromo substituent is later removed, effectively serving as a "labile protecting group." nih.gov An ortho-bromonitrobenzene derivative, which could be conceptually derived from a precursor like this compound, would be an ideal substrate for this type of reaction. The ortho-bromo substituent ensures the desired cyclization to form the 7-bromoindole (B1273607) intermediate, which can then be de-brominated to yield the final 7-unsubstituted indole. nih.govdatapdf.com This approach significantly enhances the flexibility and scope of the Bartoli synthesis, allowing for the creation of complex indoles that are otherwise difficult to access. nih.gov

Development of Novel Synthetic Reagents and Methodologies

The reactivity of the two distinct carbon-bromine bonds in this compound, one benzylic and one aromatic, presents opportunities for the development of novel synthetic reagents and methodologies. Aryl bromides are well-established precursors for a wide range of organic transformations.

The aromatic C-Br bond can be utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. nih.gov The differential reactivity between the aryl bromide and the benzyl bromide allows for selective transformations. For instance, the benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

This differential reactivity could be exploited in the development of novel one-pot, multi-step reaction sequences. A plausible, though not yet explicitly documented, synthetic methodology could involve an initial nucleophilic substitution at the benzylic position, followed by a subsequent cross-coupling reaction at the aromatic position. Such a strategy would allow for the rapid and efficient construction of highly functionalized aromatic compounds from a single, versatile starting material. The development of such methodologies, leveraging the unique reactivity of this compound, remains an area of potential exploration in synthetic organic chemistry.

Q & A

Basic Questions

Identification and Key Physicochemical Properties Q: What are the molecular formula, molecular weight, and critical physical properties of 2-bromo-1-(bromomethyl)-4-methoxybenzene? A: The compound has the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol . Key physical properties include its storage requirement at -20°C under inert gas to prevent degradation. Purity is typically ≥98%, as confirmed by GC or HPLC analysis .

Synthetic Methodology Q: What is a standard synthetic route for this compound? A: A multi-step synthesis involves:

  • Protection of hydroxyl groups : Acetylation of 4-methoxyphenol to form 4-methoxyphenyl acetate.
  • Bromination : Ortho-bromination using N-bromosuccinimide (NBS) in acetonitrile.
  • Deprotection and benzylation : Hydrolysis followed by benzyl bromide protection to yield the final product .

Safety and Handling Protocols Q: What safety precautions are recommended for handling this compound? A:

  • Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes.
  • Toxicology : Limited toxicological data exist, so assume acute toxicity and use PPE (gloves, goggles, fume hood) .
  • Storage : Store at -20°C under inert gas to avoid decomposition .

Purification and Stability Q: How is the compound purified, and what factors affect its stability? A: Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Stability is compromised by moisture and light; inert atmospheres (N₂/Ar) and low temperatures are critical .

Advanced Research Questions

Crystallographic Analysis and SHELX Refinement Q: How can single-crystal X-ray diffraction (SC-XRD) and SHELX software elucidate the compound’s structure? A: SC-XRD data collected at 293 K (R factor = 0.055, wR = 0.164) reveal:

  • Crystal packing : Molecules stack parallel to the b-axis, forming head-to-head bromomethyl interactions.
  • SHELX refinement : Use SHELXL for small-molecule refinement and SHELXPRO for data processing. Key bond lengths (e.g., C–Br = 1.89–1.93 Å) align with brominated aromatic systems .
Crystallographic Data Values
Space groupMonoclinic
R factor0.055
wR factor0.164
Mean C–C bond length0.009 Å
Data-to-parameter ratio25.5

Reaction Mechanism: Bromination Selectivity Q: How does NBS achieve ortho-bromination in the synthesis of this compound? A: NBS in CH₃CN generates bromine radicals, favoring ortho substitution due to:

  • Electron-donating methoxy group : Activates the aromatic ring.
  • Steric effects : The acetyl protecting group directs bromination to the less hindered ortho position .

Spectroscopic Characterization Challenges Q: What spectroscopic techniques resolve ambiguities in structural confirmation? A:

  • ¹H/¹³C NMR : Differentiate between bromomethyl (δ ~4.3 ppm) and methoxy (δ ~3.8 ppm) groups.
  • IR Spectroscopy : Confirm C–Br stretches (550–650 cm⁻¹) and methoxy C–O (1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 280.96) validates molecular weight .

Thermal and Chemical Stability Q: How does the compound degrade under varying conditions? A:

  • Thermal degradation : TGA shows decomposition >150°C.
  • Hydrolytic sensitivity : Bromomethyl groups react with water, forming methanol and HBr. Stability studies in DMSO-d₆ confirm <5% degradation over 72 hours at 25°C .

Applications in Organic Synthesis Q: How is this compound utilized as a building block in complex molecule synthesis? A: It serves as:

  • Pharmaceutical intermediate : For alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Polymer precursor : Incorporates bromine for flame-retardant materials .

Purity Analysis and Contradictions in Data Q: How can conflicting purity reports (e.g., GC vs. HPLC) be resolved? A:

  • GC limitations : May underestimate purity due to non-volatile byproducts.
  • HPLC advantages : Better resolution for polar impurities. Cross-validate with elemental analysis (Br% = 57.1% theoretical) .

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2-Bromo-1-(bromomethyl)-4-methoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.